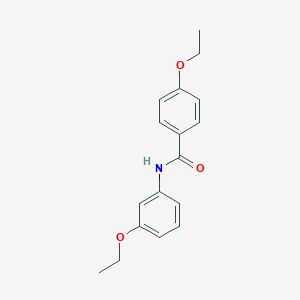
4-ethoxy-N-(3-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(3-ethoxyphenyl)benzamide, also known as EE-3-EPB, is a chemical compound that belongs to the class of phenylbenzamides. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(3-ethoxyphenyl)benzamide is not fully understood. However, it has been proposed to act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. 4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, leading to an increase in endocannabinoid levels and activation of cannabinoid receptors.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In neuroscience, it has been found to protect neurons from oxidative stress and to improve cognitive function by enhancing synaptic plasticity. In oncology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and activating the p53 pathway. In immunology, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(3-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-(3-ethoxyphenyl)benzamide. In neuroscience, further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications in neurodegenerative diseases and traumatic brain injury. In oncology, further studies are needed to determine its efficacy in animal models of cancer and to investigate its potential as a combination therapy with other anticancer drugs. In immunology, further studies are needed to determine its potential as a treatment for autoimmune diseases and to investigate its effects on the gut microbiome.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(3-ethoxyphenyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-ethoxyaniline. The reaction takes place in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. In immunology, it has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
Propriétés
Nom du produit |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-10-8-13(9-11-15)17(19)18-14-6-5-7-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
Clé InChI |
LKCBQGJIAWRBLF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267917.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)